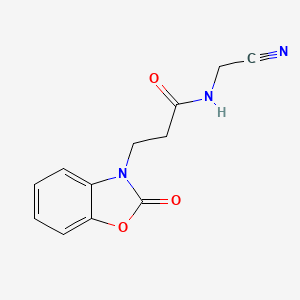
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 4-acetylaminobenzaldehyde and benzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction under basic conditions to form 4-formylamino-α,β-unsaturated ketone.
Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form decahydroisoquinoline.
Substitution: It undergoes substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of tetrahydroisoquinoline, it may interact with neurotransmitter receptors and enzymes, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter activity and enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
5-Bromo-2-(tert-butoxycarbonyl)-7-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: A derivative with additional functional groups.
Uniqueness
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. These substitutions make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSKDVPGQGXHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2459597.png)



![1-allyl-4-(1-(2-hydroxy-3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459603.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2459604.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2459606.png)
![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B2459607.png)


![3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2459611.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2459613.png)

![Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2459615.png)
